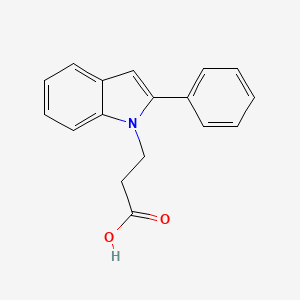

3-(2-phenyl-1H-indol-1-yl)propanoic acid

Beschreibung

Significance of the Indole (B1671886) Nucleus in Bioactive Molecules

The significance of the indole nucleus in bioactive molecules is profound and multifaceted. It is a fundamental component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a variety of crucial biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govimpactfactor.org The indole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-stacking, allows it to effectively bind to the active sites of enzymes and receptors. researchgate.net This inherent binding capability is a key reason for its prevalence in so many pharmacologically active compounds.

The indole scaffold is not merely a passive framework but actively contributes to the biological activity of the molecules in which it is found. nih.gov Its aromatic nature and the presence of the nitrogen heteroatom create a unique electronic environment that can be readily modified through chemical synthesis to fine-tune the pharmacological properties of a compound. nih.gov Researchers can strategically add different functional groups to various positions on the indole ring to enhance potency, selectivity, and pharmacokinetic profiles. This chemical tractability has made the indole nucleus a prime target for the design and development of novel therapeutic agents.

Overview of Indole Derivatives with Established Pharmacological Relevance

The pharmacological relevance of indole derivatives spans a wide spectrum of therapeutic areas, demonstrating the remarkable versatility of this chemical scaffold. ajchem-b.com Many clinically approved drugs and countless investigational compounds feature the indole core, targeting a diverse range of diseases. ijpsr.com

Table 1: Examples of Pharmacologically Relevant Indole Derivatives

| Compound | Pharmacological Activity | Therapeutic Use |

|---|---|---|

| Vincristine/Vinblastine | Anticancer (Tubulin Polymerization Inhibitor) | Treatment of various cancers, including leukemia and lymphoma nih.govnih.gov |

| Indomethacin | Anti-inflammatory (COX Inhibitor) | Management of pain and inflammation impactfactor.orgajchem-b.com |

| Reserpine | Antihypertensive | Treatment of high blood pressure nih.gov |

| Sumatriptan | Anti-migraine (Serotonin 5-HT1D Receptor Agonist) | Acute treatment of migraine headaches |

| Ondansetron | Antiemetic (Serotonin 5-HT3 Receptor Antagonist) | Prevention of nausea and vomiting associated with chemotherapy and radiation therapy pharmaguideline.com |

| Delavirdine | Antiviral (HIV Reverse Transcriptase Inhibitor) | Treatment of HIV infection youtube.com |

The anticancer activity of indole derivatives is particularly noteworthy, with compounds like vincristine and vinblastine being mainstays in chemotherapy for decades. nih.govnih.gov More recent research has focused on developing indole-based compounds that act as inhibitors of protein kinases, histone deacetylases, and other targets crucial for cancer cell proliferation and survival. nih.gov

In the realm of inflammatory diseases, indomethacin is a classic example of a nonsteroidal anti-inflammatory drug (NSAID) built upon an indole framework. impactfactor.orgajchem-b.com The anti-inflammatory potential of indole derivatives continues to be an active area of research. Furthermore, the indole nucleus is a key feature in many drugs targeting the central nervous system, owing to its structural similarity to neurotransmitters like serotonin. impactfactor.org This has led to the development of indole-based drugs for migraine, depression, and other neurological disorders. The broad utility of the indole scaffold is also evident in its application to the development of antiviral, antibacterial, and antifungal agents. nih.govajchem-b.com

Rationale for the Research Focus on 3-(2-phenyl-1H-indol-1-yl)propanoic acid

The specific research focus on this compound stems from the well-established therapeutic potential of both the indole scaffold and the propanoic acid moiety in medicinal chemistry. The strategic combination of these two pharmacophoric elements presents a compelling rationale for its investigation as a potential therapeutic agent.

The propanoic acid functional group is a common feature in a class of NSAIDs known as "profens," which includes well-known drugs like ibuprofen and naproxen. This suggests that the incorporation of a propanoic acid side chain onto the indole nucleus could impart anti-inflammatory properties. This hypothesis is supported by research into related indole-propanoic acid derivatives. For instance, studies on 3-(1-aryl-1H-indol-5-yl)propanoic acids have identified them as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. openmedicinalchemistryjournal.comnih.govacs.orgconsensus.app

Investigations into other indole-substituted propanoic acids have revealed a range of biological activities, including antimicrobial and anticancer effects, further justifying the exploration of novel analogues like this compound. researchgate.netnih.govresearchgate.netmdpi.commdpi.com Therefore, the research focus on this compound is driven by a rational drug design approach, aiming to create new molecules with potentially valuable pharmacological properties by combining known bioactive fragments in a novel arrangement.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-phenylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c19-17(20)10-11-18-15-9-5-4-8-14(15)12-16(18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWLVJORIJEUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355506 | |

| Record name | 3-(2-Phenyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802126 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65746-55-6 | |

| Record name | 3-(2-Phenyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 3 2 Phenyl 1h Indol 1 Yl Propanoic Acid

Synthetic Routes to the 3-(2-Phenyl-1H-indol-1-yl)propanoic acid Core Structure

The construction of the this compound molecule is a multi-step process that begins with the formation of the foundational 2-phenylindole (B188600) ring, followed by the attachment of the propanoic acid side chain to the indole (B1671886) nitrogen.

Indole Ring Construction and Substituent Introduction

The principal and most established method for synthesizing the 2-phenylindole core is the Fischer indole synthesis. researchgate.netresearchgate.netijnrd.org This reaction, discovered by Hermann Emil Fischer in 1883, is a cornerstone of indole chemistry. ijnrd.org The synthesis commences with the acid-catalyzed condensation of phenylhydrazine (B124118) and acetophenone (B1666503). researchgate.netresearchgate.net This initial step forms an acetophenone phenylhydrazone intermediate. researchgate.netresearchgate.net

The resulting phenylhydrazone then undergoes a cyclization reaction, again under acidic conditions, to yield the aromatic 2-phenylindole ring. researchgate.netijnrd.org A variety of Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), or Lewis acids like zinc chloride (ZnCl₂) can be employed to catalyze this transformation. ijnrd.org

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Reaction Type |

| Phenylhydrazine | Acetophenone | Acetophenone phenylhydrazone | 2-Phenylindole | Fischer Indole Synthesis |

Formation of the Propanoic Acid Side Chain

Once the 2-phenylindole core is synthesized, the propanoic acid side chain is introduced at the N-1 position of the indole ring. A common and efficient method for this is the N-alkylation of the 2-phenylindole. nih.gov This can be achieved through a Michael addition reaction, a type of conjugate addition, between 2-phenylindole and an acrylate (B77674) derivative, such as ethyl acrylate. researchgate.net

In this reaction, the indole nitrogen acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in the acrylate. researchgate.net This process is often facilitated by a base, which deprotonates the indole nitrogen, enhancing its nucleophilicity. The reaction directly yields an ester precursor, ethyl 3-(2-phenyl-1H-indol-1-yl)propanoate. researchgate.net The final step to obtain the target carboxylic acid is the hydrolysis of this ester.

| Reactant 1 | Reactant 2 | Reaction Type | Intermediate Product |

| 2-Phenylindole | Ethyl acrylate | Michael Addition | Ethyl 3-(2-phenyl-1H-indol-1-yl)propanoate |

One-Pot Tandem Methods in Synthesis

To enhance synthetic efficiency, a one-pot, three-component protocol that combines the Fischer indolization with the subsequent N-alkylation has been developed for the synthesis of 1,2,3-trisubstituted indoles. researchgate.net This approach is rapid, operationally straightforward, and generally provides high yields. researchgate.net Such a tandem strategy could be adapted for the synthesis of this compound by reacting phenylhydrazine, acetophenone, and an acrylate derivative in a single reaction vessel. This method streamlines the process by avoiding the isolation of the intermediate 2-phenylindole, thereby saving time and resources. researchgate.net Microwave-assisted conditions have been shown to significantly accelerate the Fischer indole synthesis step in such one-pot procedures. researchgate.net

Chemical Transformations and Functional Group Interconversions of this compound

The terminal carboxylic acid group of this compound allows for a variety of chemical transformations, primarily focusing on esterification and hydrolysis.

Esterification Reactions

The carboxylic acid can be readily converted to its corresponding esters through esterification. This is typically achieved by reacting the acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like sulfuric acid. ceon.rsabo.fi The reaction is generally carried out under reflux conditions to drive the equilibrium towards the formation of the ester. ceon.rs This derivatization is useful for modifying the compound's solubility and for creating prodrugs.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Methanol/Ethanol | Sulfuric Acid | Methyl/Ethyl 3-(2-phenyl-1H-indol-1-yl)propanoate |

Hydrolysis Procedures for Carboxylic Acid Generation

The reverse reaction, the hydrolysis of an ester of this compound, is a crucial step in the synthesis of the parent carboxylic acid, particularly when the side chain is introduced via an acrylate ester. mdpi.com Hydrolysis can be performed under either acidic or basic conditions. mdpi.comnih.gov

Alkaline hydrolysis, or saponification, is often preferred as it is an irreversible reaction, leading to higher yields of the carboxylate salt. mdpi.com This is typically accomplished by heating the ester with a dilute aqueous base, such as sodium hydroxide. mdpi.com Subsequent acidification of the reaction mixture with a strong acid then liberates the free carboxylic acid. mdpi.com Acid-catalyzed hydrolysis, using a dilute acid like hydrochloric acid, is a reversible process and requires an excess of water to drive the reaction to completion. nih.gov

Alkylation and Arylation Strategies at the Indole Nitrogen (N1)

The functionalization of the N1 position of the 2-phenylindole core is a critical step in the synthesis of the target compound and its derivatives. Various strategies have been developed to introduce alkyl and aryl moieties at this position, often requiring careful selection of bases, catalysts, and reaction conditions to ensure high yields and regioselectivity.

A common and straightforward method for N-alkylation involves the deprotonation of the indole nitrogen with a strong base, followed by reaction with an appropriate alkylating agent. Sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is frequently used to generate the indolide anion. nih.gov This anion then acts as a nucleophile, attacking an alkyl halide. For the synthesis of this compound, a suitable three-carbon precursor, such as ethyl acrylate (via a Michael addition) or a 3-halopropanoate ester, would be employed. Subsequent hydrolysis of the ester group yields the desired propanoic acid.

While effective, this classical method can sometimes lead to side products. For instance, using more reactive alkylating agents like benzyl (B1604629) or propargyl bromides can result in the formation of 1,3-disubstituted indole derivatives. nih.gov To circumvent issues of selectivity and harsh conditions, alternative methods have been explored. One-pot, three-component protocols combining Fischer indolisation with N-alkylation offer a rapid and efficient route to 1,2,3-trisubstituted indoles. rsc.org This approach streamlines the synthesis by performing both the indole ring formation and the N-alkylation in a single sequence, leveraging readily available starting materials. rsc.org

Phase-transfer catalysis (PTC) presents another viable strategy for N-alkylation, particularly for indoles with increased acidity due to electron-withdrawing substituents. mdpi.comresearchgate.net This method can offer milder reaction conditions and improved selectivity. Furthermore, transition metal-catalyzed reactions, such as those employing palladium or copper complexes, have been developed for both N-alkylation and N-arylation, expanding the scope of accessible derivatives. nih.govresearchgate.net For example, palladium-catalyzed heteroannulation of N-substituted 2-haloanilines with phenylacetylene (B144264) provides a direct route to N-substituted 2-phenylindoles. nih.gov

Below is a summary of various N-alkylation strategies for the 2-phenylindole scaffold.

| Method | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Classical N-Alkylation | 1. NaH in DMF or THF 2. Alkyl halide (e.g., MeI, BnBr) or Michael acceptor (e.g., ethyl acrylate) | High yields for simple alkyl groups; potential for C3-alkylation side products with reactive halides. | nih.gov |

| One-Pot Fischer Indolisation/N-Alkylation | Aryl hydrazine, ketone, acid catalyst, followed by NaH and alkyl halide in DMF. | Rapid, operationally simple, three-component synthesis. | rsc.org |

| Aza-Michael Addition | Indole, α,β-unsaturated carbonyl compound, Brønsted acid or base catalyst (e.g., N-methylimidazole). | Direct route to N-propanoate esters under mild conditions. | rsc.orgorganic-chemistry.org |

| Palladium-Catalyzed Heteroannulation | N-substituted-2-haloaniline, phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N in DMF. | Direct synthesis of N-substituted 2-phenylindoles. | nih.gov |

| Phase-Transfer Catalysis (PTC) | Indole, alkyl halide, solid base (e.g., KOH), PTC catalyst (e.g., cinchona alkaloid-based salt). | Effective for indoles with electron-withdrawing groups; can achieve high enantioselectivity. | mdpi.com |

Preparation of Structurally Related Analogs and Derivatives

To explore structure-activity relationships and develop compounds with tailored properties, extensive derivatization of the this compound scaffold has been undertaken. This involves modifications at three key positions: the phenyl group at C2, the indole core itself, and the N1-propanoic acid moiety.

Modification of the Phenyl Group

The phenyl ring at the C2 position of the indole core is a prime site for modification to modulate the electronic and steric properties of the molecule. A variety of substituted phenylacetylenes or acetophenones can be used in the initial indole synthesis to introduce these modifications. Both electron-donating and electron-withdrawing groups have been successfully incorporated at the ortho, meta, and para positions. nih.gov For instance, the introduction of methyl (Me), chloro (Cl), fluoro (F), and methoxy (B1213986) (OMe) groups has been reported. nih.gov Studies have shown that substituents on the phenyl ring can significantly affect the biological activity of the resulting compounds. japsonline.com For example, the presence of hydroxyl and methoxy groups has been linked to increased antioxidant activity in some 2-phenylindole derivatives.

The following table summarizes representative modifications on the C2-phenyl group.

| Substituent | Position on Phenyl Ring | Synthetic Precursor Example | Reference |

|---|---|---|---|

| Methyl (CH₃) | 2' (ortho) | 2-Methylphenylacetylene | nih.gov |

| Dichloro (Cl₂) | 2', 4' | 2,4-Dichlorophenylacetylene | nih.gov |

| Difluoro (F₂) | 3', 5' | 3,5-Difluorophenylacetylene | nih.gov |

| Nitro (NO₂) | 3' (meta) | 3-Nitroacetophenone | japsonline.com |

| Amino (NH₂) | 4' (para) | 4-Aminoacetophenone | japsonline.com |

| Hydroxy (OH) | 2' (ortho) | 2-Hydroxyacetophenone | japsonline.com |

Substituent Variation on the Indole Core

The table below details examples of substituent variations on the indole core.

| Substituent | Position on Indole Core | Synthetic Precursor Example | Reference |

|---|---|---|---|

| Nitro (NO₂) | 5 | 2-Iodo-4-nitroaniline | nih.gov |

| Methyl (CH₃) | 6 | 2-Iodo-5-methylaniline | nih.gov |

| Fluoro (F) | 5 | 4-Fluoro-2-iodoaniline | nih.gov |

| Amino (NH₂) | 5, 6 | Substituted anilines | |

| Carboxaldehyde Oxime | 3 | 2-Phenylindole-3-carboxaldehyde | nih.gov |

| Cyano (CN) | 3 | 2-Phenylindole-3-carboxaldehyde oxime | nih.gov |

Alterations to the Propanoic Acid Moiety

The propanoic acid side chain at the N1 position offers several opportunities for chemical modification to produce esters, amides, and other derivatives. These transformations can alter the compound's polarity, solubility, and ability to interact with biological targets.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with various alcohols under acidic conditions (e.g., Fischer esterification using H₂SO₄) or by using coupling agents. researchgate.net This strategy allows for the introduction of a wide range of alkyl or aryl groups, creating a library of ester derivatives with varying steric and electronic properties.

Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with primary or secondary amines. This reaction typically requires the use of a coupling reagent to activate the carboxylic acid. mdpi.com Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), or various carbodiimides are commonly employed to facilitate amide bond formation. mdpi.comresearchgate.net This approach provides access to a diverse set of amides, significantly expanding the chemical space around the parent molecule.

Reduction and Chain Homologation: Further modifications could include the reduction of the carboxylic acid to the corresponding primary alcohol, or altering the length of the alkyl chain to produce acetic acid or butanoic acid analogs, thereby probing the spatial requirements for biological activity.

Optimization of Synthetic Protocols and Reaction Conditions

The efficiency of synthesizing this compound and its analogs is highly dependent on the optimization of reaction conditions. Key areas of focus include the choice of catalysts, solvents, bases, and temperature to maximize yields, minimize side products, and improve operational simplicity.

For the construction of the 2-phenylindole core, one-pot, palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition has been systematically optimized. nih.govrsc.org This involves fine-tuning the palladium catalyst, copper co-catalyst, base, and solvent to ensure the reaction proceeds smoothly for a wide variety of substituted 2-iodoanilines and terminal alkynes. nih.gov Monitoring the reaction by HPLC is crucial to ensure the complete conversion of the intermediate diaryl alkyne into the final cyclized indole product. nih.gov

In the case of the Fischer indole synthesis, optimization has focused on developing one-pot, solvent-free methods to improve the environmental footprint and simplify the procedure. researchgate.net The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride) and temperature is critical for driving the cyclization of the phenylhydrazone intermediate. google.com

For the N-alkylation step, particularly via Michael addition, the choice of catalyst and solvent is paramount. While strong bases like NaH are effective, Brønsted acids or milder bases like potassium carbonate (K₂CO₃) can also be used. rsc.orgresearchgate.net The use of ionic liquids as solvents has been shown to promote high regioselectivity for N-substitution over C-substitution. organic-chemistry.org Optimizing the stoichiometry of the reactants is also important; for instance, in some protocols, using substoichiometric quantities of a base like KOH can lead to improved yields. researchgate.net Data-driven approaches, including high-throughput experimentation (HTE), are increasingly being used to rapidly screen a wide range of conditions and identify optimal parameters for selective N-alkylation. rsc.org

Biological Activities and Preclinical Pharmacological Profiles of 3 2 Phenyl 1h Indol 1 Yl Propanoic Acid and Its Derivatives

Broad-Spectrum Biological Activities Associated with Indole (B1671886) Derivatives

The indole scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a multitude of biological targets. nih.govacs.org This versatility has led to the development of indole derivatives with a wide spectrum of pharmacological activities. nih.govnih.gov The inherent chemical properties of the indole ring system, including its aromaticity and the presence of a nitrogen heteroatom, facilitate interactions with various enzymes and receptors within the body. nih.govnih.gov

Consequently, indole derivatives have been investigated and developed for a vast range of therapeutic applications. These include, but are not limited to, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, and antidiabetic activities. nih.govnih.gov The ability of the indole nucleus to be readily functionalized at various positions allows for the fine-tuning of its biological activity, enabling the design of compounds with enhanced potency and selectivity for specific targets. This inherent adaptability has made the indole scaffold a central focus for researchers aiming to develop novel therapeutic agents for a myriad of diseases. nih.govnih.gov

Anticancer Activity Investigations

The potential of indole derivatives as anticancer agents is a significant area of research. nih.gov Studies on various analogs of 3-(2-phenyl-1H-indol-1-yl)propanoic acid have revealed promising cytotoxic and antiproliferative effects against various cancer cell lines.

Induction of Apoptosis in Cancer Cell Lines

One of the key mechanisms by which anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Research into derivatives of indole-propanoic acid has demonstrated their potential to trigger this crucial cellular process. For instance, a complex derivative, (3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid), has been identified as a potent inducer of apoptosis in Jurkat cells, a cell line derived from a type of leukemia. mdpi.com This compound was found to be a highly effective cytotoxic agent against several tumor cell lines, including Jurkat, K562, U937, and HL60. mdpi.com

Furthermore, studies on other indole derivatives, such as indole-2-carboxamides, have also highlighted their ability to induce apoptosis. nih.gov The activation of caspases, a family of proteases that play a central role in the execution of apoptosis, is a common feature of these compounds. nih.gov The ability of these indole-based molecules to initiate the apoptotic cascade underscores their potential as templates for the development of novel cancer therapeutics.

Inhibition of Cancer Cell Growth

In addition to inducing apoptosis, derivatives of this compound have been shown to inhibit the growth and proliferation of cancer cells. A variety of structurally related compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

For example, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives exhibited potent, structure-dependent antiproliferative activity against A549 non-small cell lung cancer cells. nih.govmdpi.com Notably, certain oxime and carbohydrazide (B1668358) derivatives within this series displayed cytotoxic activity that significantly surpassed that of the conventional chemotherapeutic agent, cisplatin (B142131). nih.govmdpi.comktu.edu These promising compounds were also effective against H69 small-cell lung carcinoma cells, including a drug-resistant variant. nih.govktu.edu

Other classes of indole derivatives have also shown significant cytotoxic effects. Pyrazolinyl-indole derivatives, for instance, have demonstrated remarkable growth inhibition against a broad panel of cancer cell lines, including those from leukemia, colon, breast, melanoma, lung, renal, prostate, and central nervous system cancers. mdpi.com Similarly, various indole-aryl-amide derivatives have been investigated for their cytotoxic potential against a panel of tumor cell lines. nih.gov

The table below summarizes the in vitro anticancer activity of selected indole propanoic acid derivatives.

| Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids | A549, H69 | Potent antiproliferative activity, surpassing cisplatin in some cases. | nih.govmdpi.comktu.edu |

| (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) | Jurkat, K562, U937, HL60 | High cytotoxic activity and induction of apoptosis. | mdpi.com |

| Pyrazolinyl-indoles | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian cancer cell lines | Remarkable cytotoxic activities. | mdpi.com |

| Indole-aryl-amides | HT29, HeLa, IGROV-1, MCF7, PC-3, Jurkat J6 | Significant activity against selected tumor cell lines. | nih.gov |

Anti-inflammatory Properties and Mechanisms

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com Research has extended to indole-containing propanoic acid derivatives, revealing their potential to modulate inflammatory pathways.

Modulation of Inflammatory Responses

A key mechanism in the inflammatory process involves the enzyme cytosolic phospholipase A2α (cPLA2α), which is responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators. A study focused on 3-(1-Aryl-1H-indol-5-yl)propanoic acids identified these compounds as inhibitors of cPLA2α. acs.orgnih.govsigmaaldrich.com The structure-activity relationship studies revealed that the 1-aryl group, a 3-phenylethyl substituent, and the 5-propanoic acid group on the indole core were crucial for potent inhibitory activity against this enzyme. acs.orgnih.gov

Furthermore, a derivative of 3-phenylpropanoic acid, specifically 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated potent anti-inflammatory and immunomodulatory effects. mdpi.com This compound was shown to significantly reduce paw edema in a carrageenan-induced inflammation model in rats and to decrease the levels of the pro-inflammatory cytokine TNF-α. mdpi.com Other derivatives of 2-(4-isobutylphenyl)propanoic acid have also been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing activity comparable to ibuprofen. nih.gov

The table below details the anti-inflammatory activity of selected propanoic acid derivatives.

| Compound/Derivative Class | Mechanism of Action/Model | Key Findings | Reference(s) |

| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | Inhibition of cytosolic phospholipase A2α (cPLA2α) | Potent inhibitors of a key inflammatory enzyme. | acs.orgnih.govsigmaaldrich.com |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema; LPS-induced systemic inflammation | Significant reduction in edema and decreased TNF-α levels. | mdpi.com |

| 2-(4-isobutylphenyl)propanoic acid derivatives | In vivo anti-inflammatory assays | Activity comparable to ibuprofen. | nih.gov |

Antimicrobial Potentials

The search for novel antimicrobial agents is of paramount importance in the face of growing antibiotic resistance. Indole and propanoic acid derivatives have independently shown antimicrobial activity, and their combination in a single molecular framework has been explored for potential synergistic effects.

Studies have shown that derivatives of 3-phenylpropanoic acid possess antimicrobial properties. For instance, chlorinated derivatives of 3-phenylpropanoic acid have demonstrated significant and selective activity against Escherichia coli and Staphylococcus aureus. researchgate.net

Furthermore, a variety of N,N-disubstituted β-amino acids, including those with a 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid scaffold, have been synthesized and shown to exhibit discrete antimicrobial activity. nih.govnih.govresearchgate.net The antimicrobial efficacy of these compounds appears to be dependent on their specific structural features. nih.gov

Chalcone derivatives of indole have also been investigated for their antibacterial and antifungal activities. nih.gov In one study, an isoeugenol (B1672232) derivative of indole-3-propanoic acid was screened for its in vitro growth-inhibiting activity against various strains of bacteria, including E. coli, S. aureus, S. typhi, B. subtilis, K. pneumoniae, and P. aeruginosa. researchgate.net

The table below provides a summary of the antimicrobial activities of selected propanoic acid derivatives.

| Derivative Class | Target Organisms | Observed Effect | Reference(s) |

| Chlorinated 3-phenylpropanoic acids | Escherichia coli, Staphylococcus aureus | Significant and selective antibacterial activity. | researchgate.net |

| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids | Various bacteria | Discrete antimicrobial activity. | nih.govnih.govresearchgate.net |

| Isoeugenol derivative of indole-3-propanoic acid | E. coli, S. aureus, S. typhi, B. subtilis, K. pneumoniae, P. aeruginosa | In vitro growth-inhibiting activity. | researchgate.net |

Mechanistic Investigations and Target Identification for 3 2 Phenyl 1h Indol 1 Yl Propanoic Acid

Molecular Targets and Binding Affinities

Investigations into the molecular interactions of 3-(2-phenyl-1H-indol-1-yl)propanoic acid have revealed its ability to bind to multiple, distinct biological targets. This polypharmacology highlights the versatility of the indole (B1671886) propanoic acid scaffold. The compound has been identified as an inhibitor of Fatty Acid-Binding Protein 4 (FABP4) and its analogs show activity against cytosolic phospholipase A2α (cPLA2α). Furthermore, related indole propanoic acid structures are known agonists of G-protein-coupled receptor 40 (GPR40).

The direct interaction between this compound and Fatty Acid-Binding Protein 4 (FABP4) has been structurally characterized. X-ray crystallography has successfully determined the crystal structure of FABP4 in a complex with this specific inhibitor, providing detailed insights into its binding mode. pdbj.orgpdbj.org

To better understand the structure-activity relationship, fragment molecular orbital analyses have been performed. pdbj.orgpdbj.org These studies revealed that the total interfragment interaction energies between FABP4 and various inhibitors correlated with their respective Ki values. pdbj.orgpdbj.org A key finding from this analysis was the identification of specific amino acid residues crucial for the interaction; notably, the oxygen atom of Lys58 in FABP4 was found to be very important for establishing strong interactions with the inhibitor. pdbj.orgpdbj.org This detailed structural and energetic information is valuable for the rational design of new and more potent FABP4 inhibitors. pdbj.orgpdbj.org

The this compound scaffold demonstrates the ability to engage with several distinct protein targets, leading to a range of biological effects. As detailed in other sections, this includes inhibitory action on enzymes and agonistic activity at a G-protein coupled receptor.

Specifically, the compound is a known inhibitor of FABP4, with its binding mode confirmed by X-ray crystallography. pdbj.orgpdbj.org In addition, the broader class of indole propanoic acid derivatives has been extensively studied for its inhibitory effects on cytosolic phospholipase A2α (cPLA2α), a key enzyme in inflammatory pathways. researchgate.netnih.govsigmaaldrich.com Concurrently, structure-activity relationship studies on related isomers, such as indole-5-propanoic acids, have identified them as potent agonists for the G-protein-coupled receptor 40 (GPR40), a target for type 2 diabetes. nih.govnih.govskku.edu This capacity to interact with multiple targets—FABP4, cPLA2α, and GPR40—underscores the compound's potential for diverse biological activities.

Enzyme Inhibition Profiles

The indole propanoic acid structure is a recognized scaffold for the development of enzyme inhibitors. Research has particularly focused on its role in inhibiting enzymes involved in inflammatory processes, such as cytosolic phospholipase A2α.

Derivatives of indole propanoic acid have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the biosynthesis of pro-inflammatory lipid mediators. nih.gov Structure-activity relationship (SAR) studies on various classes of indole derivatives have been conducted to determine the structural requirements for potent inhibition. researchgate.netnih.gov

In one series of 3-acylindole-2-carboxylic acids, replacing the carboxylic acid group at the C-2 position with a propionic acid substituent was found to decrease inhibitory potency compared to the parent carboxylic acids. nih.gov However, in a different class of inhibitors, 3-(1-aryl-1H-indol-5-yl)propanoic acids, the 5-propanoic acid group was deemed essential for good inhibitory activity against cPLA2α. sigmaaldrich.com This highlights the importance of the substitution pattern on the indole core for optimal interaction with the enzyme.

| Compound Class | Key Structural Feature for cPLA2α Inhibition | Observed Effect |

|---|---|---|

| 3-Acylindole-2-carboxylic acids | Replacement of C-2 carboxyl with propionic acid | Decrease in inhibitory potency. nih.gov |

| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | Presence of 5-propanoic acid group | Essential for good inhibitory activity. sigmaaldrich.com |

Receptor Agonism and Antagonism Studies (relevant to indole propanoic acids)

The indole propanoic acid framework has also been investigated for its ability to modulate receptor activity. Notably, derivatives of this structure have been developed as agonists for receptors involved in metabolic regulation.

A series of indole-5-propanoic acid derivatives have been synthesized and evaluated as agonists for the G-protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes. nih.gov GPR40 is involved in enhancing glucose-stimulated insulin (B600854) secretion (GSIS). nih.govnih.gov SAR studies led to the identification of several potent GPR40 agonists. nih.gov For instance, compounds 8h, 8i, and 8o were identified as potent agonists with EC50 values of 58.6 nM, 37.8 nM, and 9.4 nM, respectively, in a nuclear factor of activated T-cells (NFAT) reporter assay. nih.gov

Further research on 2-aryl-substituted indole-5-propanoic acid derivatives identified compounds 4k and 4o as lead candidates. nih.gov Unlike partial agonists that only activate the Gq signaling pathway, compounds 4k and 4o were characterized as GPR40 full agonists, activating both Gq and Gs signaling pathways. nih.govskku.edu

| Compound | Chemical Name | GPR40 Agonist Activity (EC₅₀) |

|---|---|---|

| TAK-875 (Reference) | ((3S)-6-({2',6'-dimethyl-4'-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)oxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid | 14 nM nih.gov |

| 8o | 3-(2-(4-Bromophenyl)-1H-indol-5-yl)propanoic acid | 9.4 nM nih.gov |

| 8i | 3-(2-(4-Chlorophenyl)-1H-indol-5-yl)propanoic acid | 37.8 nM nih.gov |

| 8h | 3-(2-(p-Tolyl)-1H-indol-5-yl)propanoic acid | 58.6 nM nih.gov |

| 4k | 3-[2-(4-Fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid | Potent Agonist nih.gov |

| 4o | 3-[2-(2,5-Dimethylphenyl)-1H-indol-5-yl]propanoic acid | Potent Agonist nih.gov |

GPR17 Agonism

The G protein-coupled receptor 17 (GPR17) has emerged as a significant pharmacological target, particularly in the context of neuroinflammatory and neurodegenerative diseases. wikipedia.org It plays a crucial role in the central nervous system by regulating the differentiation of oligodendrocyte precursor cells (OPCs), which are responsible for myelination. nih.govnih.gov

Several indole propanoic acid derivatives have been identified as potent agonists of GPR17. A notable example is MDL29,951 (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid), which has been instrumental in studying the receptor's function. nih.govacs.org Activation of GPR17 by agonists like MDL29,951 has been shown to arrest oligodendrocytes at an immature stage, indicating that timely downregulation of GPR17 activity is necessary for terminal maturation and myelin sheath formation. nih.gov

Research has focused on optimizing the structure of these indole-based agonists to improve potency and selectivity. acs.org Structure-activity relationship (SAR) studies on 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives revealed that substitutions at specific positions on the indole ring are critical for agonist activity. While the 4-position of the indole ring tolerates only small substituents, the 6-position can accommodate larger, lipophilic groups without loss of potency. researchgate.net Given the structural similarities, this compound may also exhibit affinity for GPR17, though its specific agonist or antagonist activity requires direct experimental validation.

Table 1: Investigated GPR17 Agonists with an Indole Core Structure

| Compound Name | Chemical Structure | Key Findings |

|---|---|---|

| MDL29,951 | 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | A foundational GPR17 agonist used to study receptor signaling; inhibits oligodendrocyte maturation. nih.govnih.gov |

| CHBC | A novel indoline-derived phenolic Mannich base | Identified as a GPR17 activator with cytotoxic effects on glioblastoma cells. acs.orgnih.gov |

| PSB-1737 | 3-(2-carboxyethyl)-6-phenoxy-1H-indole-2-carboxylic acid | A potent GPR17 agonist developed through SAR studies. researchgate.net |

| PSB-18484 | 3-(2-carboxyethyl)-4-fluoro-6-iodo-1H-indole-2-carboxylic acid | A highly potent GPR17 agonist. researchgate.net |

Sphingosine 1-phosphate receptor 1 (S1P1) Agonism

The Sphingosine 1-phosphate receptor 1 (S1P1) is another G protein-coupled receptor that is a well-established therapeutic target for autoimmune diseases like multiple sclerosis. nih.gov S1P1 receptor agonists function by inducing the internalization of the receptor on lymphocytes. This process sequesters T- and B-cells in secondary lymphoid tissues, preventing them from migrating to sites of inflammation. nih.gov

While direct studies linking this compound to S1P1 are not available, the indole nucleus is a privileged scaffold in medicinal chemistry, and related structures have been developed as S1P1 modulators. For instance, substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives have been patented as S1P1 receptor agonists for treating inflammatory and autoimmune disorders. Although structurally distinct from this compound, these compounds demonstrate that the indole core can be effectively utilized to achieve S1P1 agonism. The exploration of this compound as a potential S1P1 agonist would be a logical extension of these findings.

Cellular Effects and Signaling Pathway Modulation

The interaction of indole-based compounds with cellular targets like GPR17 initiates a cascade of downstream effects, influencing gene expression and cellular metabolism.

Modulation of Gene Expression

Activation of GPR17 by agonists is known to negatively regulate oligodendrocyte differentiation. nih.govunimi.it This regulation is intrinsically linked to the modulation of gene expression. The GPR17 signaling pathway can inhibit the expression of key myelin proteins, such as Myelin Basic Protein (MBP). nih.govnih.gov This effect is mediated by transcription factors like Olig1/2, whose activity is influenced by GPR17 signaling. unimi.it Sustained GPR17 expression triggers the expression of the transcription factor ID2, which acts as an inhibitory signal, creating a negative feedback loop that maintains oligodendrocyte precursor cells in an immature state. unimi.it Therefore, it is plausible that if this compound acts as a GPR17 agonist, it could modulate the expression of genes critical for myelination and glial cell differentiation.

Influence on Cellular Metabolism

The simpler, related compound, Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, has been shown to have significant effects on host metabolism. nih.gov Supplementation with IPA can improve glucose tolerance, increase insulin sensitivity, and inhibit the synthesis of lipids in the liver. nih.govresearchgate.net It also appears to protect against oxidative damage. researchgate.net

Furthermore, studies on IPA have shown it can modulate mitochondrial function in cardiomyocytes. frontiersin.org While acute exposure can enhance maximal mitochondrial respiration, chronic exposure may lead to mitochondrial dysfunction. frontiersin.org These findings for IPA suggest that the broader class of indole propanoic acids, potentially including this compound, could have important effects on cellular energy metabolism, glucose homeostasis, and lipid synthesis. nih.gov

Biochemical Pathway Perturbations

The cellular effects of indole propanoic acids are rooted in their ability to perturb specific biochemical pathways.

A significant finding is the identification of a class of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as potent inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.govsigmaaldrich.com This enzyme is a key player in the inflammatory process, as it catalyzes the release of arachidonic acid from membrane phospholipids, the precursor to eicosanoids like prostaglandins (B1171923) and leukotrienes. mdpi.commdpi.com Inhibition of cPLA2α is therefore a promising strategy for treating inflammatory conditions. ntnu.no The structural features identified as essential for good inhibitory activity—a 1-aryl group, a 5-propanoic acid group, and a substituent at the 3-position on the indole core—are present in or structurally analogous to this compound, suggesting it may also inhibit this pathway. nih.gov

Furthermore, the GPR17 signaling pathway itself represents a major biochemical perturbation. GPR17 signals primarily through the Gαi/o protein, which leads to the inhibition of adenylyl cyclase. nih.govresearchgate.net This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govunimi.it Reduced cAMP levels, in turn, decrease the activity of downstream effectors like Protein Kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (EPAC), both of which are involved in promoting oligodendrocyte maturation. nih.govnih.gov Agonist binding to GPR17 can also trigger signaling through Gαq proteins and recruit β-arrestins, leading to calcium mobilization and phosphorylation of extracellular signal-regulated kinases (ERK1/2). nih.govresearchgate.net

Table 2: Summary of Potential Biochemical Pathway Perturbations

| Pathway/Target | Effect of Related Indole Propanoic Acids | Potential Consequence |

|---|---|---|

| GPR17 Signaling | Agonism, leading to inhibition of adenylyl cyclase and reduced intracellular cAMP. nih.govresearchgate.net | Inhibition of oligodendrocyte differentiation. nih.gov |

| cPLA2α Enzyme | Inhibition, preventing the release of arachidonic acid. nih.gov | Anti-inflammatory effects. ntnu.no |

| Glucose Metabolism | Improved insulin sensitivity and reduced blood glucose (observed for Indole-3-propionic acid). nih.govresearchgate.net | Regulation of systemic glucose homeostasis. |

| Lipid Metabolism | Inhibition of liver lipid synthesis (observed for Indole-3-propionic acid). nih.gov | Effects on conditions like non-alcoholic fatty liver disease. |

Structure Activity Relationship Sar Studies of 3 2 Phenyl 1h Indol 1 Yl Propanoic Acid Derivatives

Elucidation of Key Pharmacophoric Features for Biological Activity

Pharmacophore modeling for this class of compounds reveals several essential features required for potent biological activity. These features are consistently observed across derivatives targeting different receptors, such as G-protein-coupled receptor 40 (GPR40) and cytosolic phospholipase A2α (cPLA2α). nih.govacs.org The fundamental pharmacophore consists of three main components:

An Acidic Head Group: The carboxylic acid of the propanoic acid chain is a crucial feature, often acting as a key hydrogen bond donor and acceptor. It typically interacts with basic amino acid residues in the target protein's binding pocket. nih.gov The presence of a free carboxyl group is often highlighted as essential for optimal cytotoxic or receptor-binding effects. nih.gov

A Central Hydrophobic Core: The indole (B1671886) ring serves as a rigid, hydrophobic scaffold. This bicyclic system properly orients the other pharmacophoric elements and engages in hydrophobic interactions within the target's binding site. nih.govnih.gov The indole skeleton is a well-established privileged structure in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs. nih.govmdpi.com

An Additional Aryl Moiety: The 2-phenyl group provides an additional region for hydrophobic and electronic interactions, such as pi-stacking. Substitutions on this ring are critical for modulating the compound's activity and selectivity. nih.govomicsonline.org

In studies of cPLA2α inhibitors, it was determined that the 1-(p-O-substituted)phenyl group, a 3-phenylethyl group, and the 5-propanoic acid group on the indole core were all essential for good inhibitory activity. nih.gov Similarly, for GPR40 agonists, the combination of the indole moiety as a linker, a small-sized aryl group to manage hydrophobicity, and a phenyl propanoic acid tail was found to be more effective than derivatives with acetic acid tails. nih.gov

Impact of Substituent Variations on the Indole Core

Modifications to the indole core itself, including the position and nature of substituents, can significantly influence biological activity. While many studies focus on substitutions at other parts of the molecule, research on related indole derivatives shows that the placement of functional groups on the fused benzene (B151609) ring of the indole is not trivial.

For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, the position of substituents on the indole ring had a pronounced effect on their antagonist activity at cysteinyl leukotriene (CysLT) receptors. researchgate.net Key findings from these related compounds indicate that:

Substitution at position 4 of the indole ring was generally the least favorable for activity. researchgate.net

Substitution at position 7 of the indole ring was found to be the most favorable, particularly with a methoxy (B1213986) group. researchgate.net

Halogen substitutions also showed position-dependent effects, with fluorine-substituted derivatives often being more potent than their chlorine-substituted counterparts. researchgate.net

These findings suggest that the electronic and steric properties of substituents on the indole core, as well as their specific location, play a vital role in the molecule's ability to fit into and interact with its biological target.

Role of the 2-Phenyl Group in Modulating Activity

The 2-phenyl group is a key modulator of activity, and its substitution pattern is a primary focus of SAR studies. In the context of developing GPR40 full agonists from 2-aryl-indole-5-propanoic acid derivatives, extensive modifications of this phenyl ring were performed to optimize potency. nih.govacs.org

It was discovered that introducing small, disubstituted patterns on the phenyl ring was highly beneficial. The ortho-position, in particular, was identified as a critical site for substitution.

Table 1: Impact of 2-Phenyl Group Substitutions on GPR40 Agonist Activity

| Compound | Substituent (R) on 2-Phenyl Ring | Activity (EC₅₀, nM) |

|---|---|---|

| 4k | 2-Methyl, 4-Fluoro | 29 |

| 4o | 2,5-Dimethyl | 37 |

| 8a | Unsubstituted | 1100 |

| 8b | 2-Methyl | 150 |

| 8d | 4-Methyl | >10000 |

| 8g | 2-Fluoro | 270 |

| 8j | 4-Fluoro | 3500 |

Data synthesized from studies on 2-aryl-indole-5-propanoic acid derivatives as GPR40 agonists. nih.govacs.org

The data clearly demonstrates that an unsubstituted phenyl ring (compound 8a) or single substitutions at the para-position (compounds 8d and 8j) result in weak activity. nih.gov In contrast, introducing a methyl or fluoro group at the ortho-position (compounds 8b and 8g) significantly improves potency. The most potent compounds identified, 4k (3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid) and 4o (3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid), both feature a disubstituted phenyl ring with an ortho-methyl group. nih.govacs.orgskku.eduresearchgate.net This suggests that the ortho-substituent may induce a specific conformation of the phenyl ring relative to the indole core, which is optimal for binding to the target receptor.

Influence of the Propanoic Acid Chain and its Substitutions

Studies comparing different acidic tails have shown that the three-carbon propanoic acid linker is often superior to a two-carbon acetic acid linker for GPR40 agonists. nih.gov This indicates that the specific length and spatial orientation afforded by the propanoic chain are crucial for positioning the carboxylate group correctly for interaction with the receptor.

Furthermore, modifications to the chain itself can impact properties. Research on related aryl propionic acids has explored introducing substituents to the propanoic acid chain to enhance metabolic stability. researchgate.nethumanjournals.com For some GPR40 agonists, an unprotected β-position on the propanoic acid was found to confer good metabolic stability. researchgate.net In other classes of compounds, such as certain anticancer agents, esterification of the carboxyl group led to a marked reduction in activity, highlighting the importance of the free acid for the desired biological effect. nih.gov

Stereochemical Considerations and Isomeric Effects

Arylpropionic acids can possess a chiral center at the alpha-carbon of the propanoic acid moiety. Stereochemistry often plays a pivotal role in the biological activity of chiral compounds, as biological systems (enzymes, receptors, transporters) are themselves chiral. nih.gov Typically, one enantiomer (the eutomer) fits the target binding site much more effectively than the other (the distomer), leading to significant differences in potency. omicsonline.orgnih.gov

While specific studies on the stereoisomers of 3-(2-phenyl-1H-indol-1-yl)propanoic acid were not detailed in the provided context, the principle is well-established for the broader class of arylpropionic acids, which includes widely used drugs like ibuprofen. humanjournals.com The differential activity of isomers can arise from several factors:

Target Binding: Only one enantiomer may have the correct three-dimensional arrangement of functional groups to engage in specific, high-affinity interactions with the target protein. nih.gov

Metabolism: Enzymes responsible for metabolism may process the two enantiomers at different rates.

Cellular Uptake: Membrane transporters can be stereoselective, leading to preferential uptake of one isomer into the cell. nih.gov

For any derivative of this compound that is chiral, it is crucial to investigate the biological activities of the individual enantiomers, as they may have distinct pharmacological profiles.

Correlation between Structural Modifications and Specific Target Interactions

The ultimate goal of SAR studies is to understand how structural changes affect the interactions between a ligand and its target protein at a molecular level. For the 2-aryl-indole-5-propanoic acid GPR40 agonists, molecular docking simulations have provided insights into these interactions.

The propanoic acid group is predicted to form key ionic and hydrogen bond interactions with positively charged residues, such as Arginine (Arg), in the binding pocket of GPR40. nih.gov The indole and 2-phenyl rings are positioned within a hydrophobic cavity. The enhanced potency observed with ortho-substituted 2-phenyl groups (as seen in compounds 4k and 4o ) is likely due to these substituents promoting a conformation that optimizes hydrophobic interactions and pi-stacking with aromatic residues like Tyrosine (Tyr) and Phenylalanine (Phe) within the receptor. nih.gov The rigidity of the indole linker unit, compared to more flexible linkers in other GPR40 agonists, is also thought to contribute to a specific and favorable binding mode. nih.gov

Therefore, a direct correlation exists: modifications to the molecule's structure alter its electronic and steric profile, which in turn dictates the quality and nature of its interactions with specific amino acid residues, ultimately determining its biological activity as an agonist or antagonist.

Preclinical Efficacy and in Vivo Pharmacological Evaluation

Efficacy in Preclinical Disease Models (e.g., cancer, inflammation, metabolic disorders)

Inflammation:

A notable analog, ASB14780, which is a 3-(1-Aryl-1H-indol-5-yl)propanoic acid derivative, has been identified as a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. nih.gov The efficacy of ASB14780 was evaluated in established preclinical models of inflammation.

In a tetradecanoyl phorbol (B1677699) acetate-induced mouse model of ear edema, orally administered ASB14780 demonstrated a significant reduction in swelling. nih.gov Furthermore, in a guinea pig model of ovalbumin-induced asthma, this analog also showed protective effects. nih.gov The anti-inflammatory activity of this class of compounds is attributed to their ability to inhibit cPLA2α, thereby reducing the production of pro-inflammatory lipid mediators.

Table 1: In Vivo Efficacy of ASB14780 in Preclinical Inflammation Models

| Model | Species | Endpoint | Result |

|---|---|---|---|

| TPA-Induced Ear Edema | Mouse | Reduction in ear swelling | Significant inhibition |

| Ovalbumin-Induced Asthma | Guinea Pig | Attenuation of asthmatic response | Orally effective |

Cancer:

Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been investigated for their antiproliferative activity in lung cancer models. mdpi.com Certain compounds in this series exhibited potent cytotoxicity against human lung carcinoma cells, with some showing greater efficacy than the standard chemotherapeutic agent, cisplatin (B142131). mdpi.com The anticancer activity of these derivatives appears to be structure-dependent, with specific modifications enhancing their potency against cancer cells. mdpi.com

Metabolic Disorders:

Indole-3-propionic acid (IPA), a metabolite derived from gut microbiota, has shown beneficial effects in preclinical models of obesity. nih.gov In mice with diet-induced obesity, supplementation with IPA resulted in a significant reduction in weight gain. nih.gov This effect is believed to be mediated by an enhancement of leptin sensitivity, a key hormone in regulating energy balance. nih.gov

In Vivo Pharmacodynamic Marker Analysis

While specific in vivo pharmacodynamic marker data for 3-(2-phenyl-1H-indol-1-yl)propanoic acid is not available, studies on related compounds provide insights into their mechanism of action in a physiological setting. For the cPLA2α inhibitor ASB14780, a key pharmacodynamic marker would be the downstream products of cPLA2α activity, such as arachidonic acid and its metabolites (prostaglandins and leukotrienes). A reduction in the levels of these inflammatory mediators in tissue or biological fluids following compound administration would serve as a direct indicator of target engagement and pharmacological activity.

In the context of the anticancer propanoic acid derivatives, relevant pharmacodynamic markers could include biomarkers of apoptosis (e.g., cleaved caspase-3) or cell proliferation (e.g., Ki-67) in tumor tissue. For indole-3-propionic acid in metabolic studies, markers of leptin signaling, such as the phosphorylation of STAT3 in the hypothalamus, have been utilized to demonstrate its in vivo effects. nih.gov

Comparative Efficacy Studies with Established Preclinical Reference Compounds

In the development of the cPLA2α inhibitor ASB14780, its inhibitory activity was compared to other compounds within the same chemical series to establish structure-activity relationships. nih.gov This process of analog comparison is crucial for selecting the most potent and pharmacologically favorable candidate for further development.

In the evaluation of anticancer 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, their cytotoxic activity was directly compared to cisplatin, a widely used chemotherapeutic agent. mdpi.com Several of these novel compounds demonstrated superior potency in killing lung cancer cells, highlighting their potential as alternative or adjunct therapies. mdpi.com

Table 2: Comparative Activity of Anticancer Propanoic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Comparative Efficacy vs. Cisplatin |

|---|---|---|---|

| Derivative 21 | A549 (Lung Carcinoma) | 5.42 | More potent |

| Derivative 22 | A549 (Lung Carcinoma) | 2.47 | More potent |

| Cisplatin | A549 (Lung Carcinoma) | >5.42 | Reference |

Metabolic Pathways and Pharmacokinetic Considerations Preclinical

In Vitro Metabolic Stability Assessments

No data is available on the half-life or intrinsic clearance of 3-(2-phenyl-1H-indol-1-yl)propanoic acid in liver microsomes or hepatocytes from any preclinical species.

Identification of Metabolites and Biotransformation Pathways

There are no published studies that have identified the metabolites of this compound or elucidated its biotransformation pathways.

In Vivo Metabolic Fate and Excretion Routes in Preclinical Models

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical model has not been reported.

Enzymatic Systems Involved in Biotransformation

The specific enzymes, such as cytochrome P450 isoforms, responsible for the metabolism of this compound have not been identified.

Computational Approaches in the Study of 3 2 Phenyl 1h Indol 1 Yl Propanoic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the binding mode of 3-(2-phenyl-1H-indol-1-yl)propanoic acid and its derivatives to their biological targets, thereby revealing the key molecular interactions responsible for their activity.

In studies of related indole-based compounds, molecular docking has been successfully employed to elucidate their binding to various protein targets. For instance, derivatives of 3-(1-Aryl-1H-indol-5-yl)propanoic acid have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. Docking studies of these analogs into the active site of cPLA2α have revealed crucial interactions, such as hydrogen bonding between the propanoic acid moiety and key amino acid residues, as well as hydrophobic interactions involving the indole (B1671886) and phenyl rings.

Similarly, docking simulations of 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, a structurally related compound, with targets like lysosomal protective protein (LLP) and Thromboxane-A synthase (TXAS), have demonstrated stable protein-ligand complexes. These studies highlight the importance of specific functional groups in anchoring the ligand within the binding pocket. While specific docking studies on this compound are not extensively reported in publicly available literature, the principles from these related studies are directly applicable. A hypothetical docking study would likely show the propanoic acid group forming ionic or hydrogen bonds with polar residues, while the phenyl and indole moieties would engage in hydrophobic and π-stacking interactions.

Table 1: Representative Ligand-Protein Interactions for Indole Propanoic Acid Derivatives

| Protein Target | Interacting Residues | Type of Interaction | Reference |

| Cytosolic Phospholipase A2α (cPLA2α) | Arginine, Lysine | Hydrogen Bonding, Ionic Interaction | |

| Lysosomal Protective Protein (LLP) | Not Specified | Good Bonding | |

| Thromboxane-A Synthase (TXAS) | Not Specified | Good Bonding | |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Not Specified | Potential Modulation |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and identify the key structural features that influence their potency.

For indole derivatives, 2D and 3D-QSAR studies have been instrumental in designing compounds with enhanced biological activities. For a series of 2-((1H-indol-3-yl)thio)-N-phenylacetamide analogs as influenza A virus inhibitors, 2D-QSAR models were developed using genetic function approximation (GFA) with multiple linear regression (MLR) and artificial neural networks (ANN). These models, with high correlation coefficients (r² > 0.88), identified key molecular descriptors that predict the anti-influenza activity of these compounds.

In another study on (R)-2-((2-(1H-indol-2-yl)ethyl)amino)-1-phenylethan-1-ol derivatives with human β3-adrenergic activity, 3D-QSAR models were built using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The resulting models showed good predictive power (q² > 0.62) and highlighted the importance of steric and hydrogen-bond donor/acceptor properties for biological activity.

While a specific QSAR model for this compound has not been detailed, the methodology is highly relevant. A QSAR study on a series of its derivatives would involve synthesizing analogs with variations in substituents on the phenyl and indole rings. The biological activity of these compounds would be experimentally determined, and then correlated with various molecular descriptors to build a predictive model. Such a model would be invaluable for guiding the synthesis of new derivatives with potentially improved therapeutic effects.

Table 2: Key Parameters in QSAR Models for Related Indole Compounds

| QSAR Model Type | Key Descriptors/Fields | Statistical Metric (r² or q²) | Application | Reference |

| 2D-QSAR (GFA-MLR) | Not Specified | r² = 0.8861, q² = 0.7864 | Anti-influenza A activity prediction | |

| 2D-QSAR (GFA-ANN) | Not Specified | r² = 0.8980, q² = 0.8884 | Anti-influenza A activity prediction | |

| 3D-QSAR (CoMSIA) | Steric, H-bond donor, H-bond acceptor | q² = 0.639 | β3-adrenergic activity prediction |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational flexibility of ligands, the stability of ligand-protein complexes, and the thermodynamics of binding.

MD simulations can also be used to explore the binding mode of a ligand in greater detail than static docking. A study on novel pyrazole-containing imide derivatives used MD simulations to investigate the most likely binding mode of a compound with its target, Hsp90α. The root mean square deviation (RMSD) of the protein backbone and the root mean square fluctuation (RMSF) of the side-chain atoms were analyzed to assess the stability of the complex. Such analyses would be highly beneficial in studying the interaction of this compound with its target, providing a more realistic picture of the binding event.

In Silico Screening and De Novo Design Strategies

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

The scaffold of this compound can serve as a starting point for virtual screening campaigns. By searching databases of commercially available compounds or in-house libraries for molecules with similar structural features, novel hits with potentially improved activity or different selectivity profiles can be identified. For example, a screening hit from a chemical library, (E)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylic acid, was used to design a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids as cPLA2α inhibitors.

De novo design, on the other hand, is a computational method for designing novel molecules with desired properties from scratch. Based on the structure of the target's binding site, algorithms can generate new molecular structures that are predicted to have high binding affinity. The this compound structure could be used as a template or fragment in a de novo design strategy to generate novel indole-based compounds with optimized interactions within a specific binding pocket.

While specific examples of large-scale in silico screening or de novo design campaigns starting from this compound are not prominent in the literature, the design of novel GPR40 agonists based on an indole propanoic acid scaffold exemplifies this approach. Researchers designed a series of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives by employing an indole moiety as a bioisostere of a known linker unit. This rational design strategy, guided by computational principles, led to the development of novel compounds with the desired biological activity.

Future Research Directions and Therapeutic Prospects Preclinical Focus

Identification of Novel Therapeutic Applications for 3-(2-Phenyl-1H-indol-1-yl)propanoic acid

The 2-phenylindole (B188600) core is a versatile pharmacophore with demonstrated efficacy in several therapeutic areas, suggesting potential applications for its propanoic acid derivative. nih.gov Key areas of interest for future investigation include:

Anticancer Activity : The 2-phenylindole skeleton is a cornerstone for the development of anticancer agents. researchgate.net These compounds have been shown to exhibit antiproliferative effects against a variety of cancer cell lines, including breast, lung, and melanoma. researchgate.netresearchgate.net The mechanisms often involve targeting critical cellular pathways such as tubulin polymerization, protein kinases, DNA topoisomerases, and histone deacetylases. ekb.egomicsonline.org Quantitative structure-activity relationship (QSAR) studies on 2-phenylindoles have provided models for predicting anticancer activity, which could be applied to this compound. nih.gov

Anti-inflammatory Effects : A structurally related class of compounds, 3-(1-Aryl-1H-indol-5-yl)propanoic acids, has been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. acs.orgnih.gov This suggests that this compound could also be explored for its potential to modulate inflammatory pathways. The anti-inflammatory potential of 2-phenylindole derivatives is also linked to the inhibition of the NF-κB signaling pathway. omicsonline.org

Antimicrobial Properties : Various 2-phenylindole derivatives have demonstrated significant antibacterial activity, including against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). omicsonline.org The mechanism of action can involve the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV. omicsonline.org This opens the possibility of developing this compound as a novel antimicrobial agent.

Neuroprotective Potential : The indole (B1671886) scaffold is present in key neuroactive molecules like serotonin (B10506) and melatonin. omicsonline.org Derivatives of 2-phenylindole have been studied for their neuroprotective effects, making this an avenue for future research for the title compound. omicsonline.org

Table 1: Potential Therapeutic Targets for 2-Phenylindole Derivatives

| Therapeutic Area | Potential Molecular Targets |

|---|---|

| Oncology | Tubulin, Protein Kinases (e.g., B-Raf, EGFR), DNA Topoisomerases, Histone Deacetylases (HDACs) ekb.egnih.gov |

| Inflammation | Cytosolic Phospholipase A2α (cPLA2α), NF-κB omicsonline.orgacs.org |

| Infectious Diseases | DNA Gyrase, Topoisomerase IV omicsonline.org |

Strategies for Lead Compound Optimization and Development

Assuming this compound is identified as a hit compound, several strategies can be employed for its optimization into a lead candidate. Structure-activity relationship (SAR) studies are crucial in this phase. For the related 3-(1-Aryl-1H-indol-5-yl)propanoic acids, it was found that the 1-aryl group, a substituent at the 3-position, and the 5-propanoic acid group were all important for inhibitory activity against cPLA2α. acs.orgnih.gov

Optimization strategies for this compound could involve:

Modification of the Phenyl Ring at the 2-Position : Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on this phenyl ring to explore effects on potency and selectivity.

Alteration of the Propanoic Acid Side Chain : The length and composition of the acidic side chain at the 1-position could be modified to improve pharmacokinetic properties and target engagement. This could include esterification to create prodrugs.

Substitution on the Indole Ring : Adding substituents to the indole nucleus itself can modulate the electronic properties and steric profile of the molecule, potentially enhancing its biological activity.

Exploration of New Chemical Space Based on the Indole Scaffold

The indole scaffold provides a rich foundation for creating diverse chemical libraries. Starting from the this compound template, new chemical entities can be generated through several approaches:

Scaffold Hopping : Replacing the indole core with other heterocyclic systems like benzofurans or azaindoles to identify novel chemotypes with similar biological activities.

Bioisosteric Replacement : Replacing the carboxylic acid moiety with other acidic groups (e.g., tetrazole) to potentially improve metabolic stability and cell permeability.

Molecular Hybridization : Combining the 2-phenylindole-propanoic acid pharmacophore with other known active moieties to create hybrid molecules with dual or enhanced activity. mdpi.com

Challenges and Opportunities in Indole-Based Drug Discovery and Development

While the indole scaffold is promising, its development is not without challenges:

Metabolic Instability : The indole ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Medicinal chemistry efforts often focus on introducing modifications that block these metabolic hotspots.

Toxicity : As with any drug candidate, potential toxicity is a concern. Early preclinical toxicology screening is essential.

Synthetic Complexity : While many methods exist for indole synthesis (e.g., Fischer indole synthesis), the preparation of complex, multi-substituted derivatives can be challenging and require multi-step synthetic routes. researchgate.net

Despite these challenges, the opportunities are significant. The structural versatility of the indole nucleus allows for fine-tuning of pharmacological properties. nih.gov The growing understanding of the molecular targets of indole derivatives provides a rational basis for the design of new and more effective drugs. ekb.eg The use of artificial intelligence and computational modeling is also accelerating the discovery of novel 2-phenylindole compounds. nih.gov

Translational Research Perspectives in Preclinical Development

For a compound like this compound, a robust preclinical development program is necessary to translate promising in vitro findings into potential clinical applications. Key translational research activities would include:

In Vivo Efficacy Studies : Testing the compound in relevant animal models of disease (e.g., xenograft models for cancer, induced inflammation models) to demonstrate efficacy. acs.org

Pharmacokinetic Profiling : Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to ensure it has suitable drug-like properties.

Biomarker Identification : Identifying and validating biomarkers that can be used to monitor the biological effects of the drug in preclinical and, eventually, clinical studies.

Safety Pharmacology : Assessing the potential for adverse effects on major organ systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-phenyl-1H-indol-1-yl)propanoic acid, and what critical parameters influence reaction yields?

- Methodological Answer : The compound is synthesized via a two-step process:

Esterification : Reacting this compound with ethanol under acidic conditions to form ethyl 3-(2-phenyl-1H-indol-1-yl)propanoate.

Grignard Reaction : Treating the ester with two equivalents of methylmagnesium iodide to yield 2-methyl-4-(2-phenyl-1H-indol-1-yl)butan-2-ol.

- Critical Parameters :

- Temperature control during Grignard addition to avoid side reactions.

- Stoichiometric excess of methylmagnesium iodide (2 eq.) ensures complete conversion.

- Catalyst choice (e.g., PPA or PTSA) for subsequent cyclialkylation steps affects product purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR (CDCl₃, 400 MHz): Key signals include δ 7.29–7.44 (m, aromatic protons), δ 5.30–5.50 (br. s, NH), and δ 1.40 (t, J = 7.3 Hz, CH₃).

- 13C NMR (CDCl₃, 100 MHz): Peaks at δ 168.4 (C=O), δ 135.4 (aromatic quaternary carbons), and δ 41.4 (CH₂) confirm structural assignments .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .

Advanced Research Questions

Q. How can contradictions in reported NMR spectral data for this compound be resolved?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign carbon-proton correlations unambiguously.

- X-ray Crystallography : Employ programs like SHELXL (via the SHELX suite) to determine crystal structures, validating bond lengths and angles .

- Cross-Validation : Compare data with computational predictions (e.g., DFT calculations) to identify discrepancies caused by solvent effects or tautomerism .

Q. What mechanistic insights explain the cyclialkylation of intermediates derived from this compound?